2,6-Difluoro-3-iodoaniline

Chemoselective cross-coupling Sequential functionalization Polyfluoroaniline building blocks

2,6-Difluoro-3-iodoaniline (CAS 1806272-91-2, molecular formula C6H4F2IN, molecular weight 255.00 g/mol) is a polyhalogenated aromatic amine. The substitution pattern—a free amino group at position 1, electron-withdrawing fluorine atoms at positions 2 and 6, and an iodo leaving group at position 3—creates a uniquely polarized electronic environment (computed dipole moment 2.8 Debye) that enables sequential, chemoselective functionalization strategies not accessible with non-iodinated or differently halogenated aniline scaffolds.

Molecular Formula C6H4F2IN
Molecular Weight 255.00 g/mol
Cat. No. B11766083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-iodoaniline
Molecular FormulaC6H4F2IN
Molecular Weight255.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)F)I
InChIInChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2
InChIKeyZMNYJCJSTWVHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-iodoaniline: A Structurally Defined, Dual-Reactive Building Block for Selective Cross-Coupling in Medicinal Chemistry


2,6-Difluoro-3-iodoaniline (CAS 1806272-91-2, molecular formula C6H4F2IN, molecular weight 255.00 g/mol) is a polyhalogenated aromatic amine . The substitution pattern—a free amino group at position 1, electron-withdrawing fluorine atoms at positions 2 and 6, and an iodo leaving group at position 3—creates a uniquely polarized electronic environment (computed dipole moment 2.8 Debye) that enables sequential, chemoselective functionalization strategies not accessible with non-iodinated or differently halogenated aniline scaffolds .

Why Generic Substitution of 2,6-Difluoro-3-iodoaniline with Non-Iodinated or Regioisomeric Anilines Fails


While 2,6-difluoroaniline (2,6-DFA) serves as a common precursor, it lacks the critical C–I bond necessary for oxidative addition in Pd(0)/Pd(II) catalytic cycles, precluding its direct use in cross-coupling sequences. Conversely, 3-iodoaniline possesses the requisite iodide but lacks the flanking fluorine atoms, resulting in an amino group pKa of ~4.6 (protonated form), whereas the electron-withdrawing fluorines in 2,6-difluoro-3-iodoaniline lower the conjugate acid pKa to an estimated 2.0–2.5, dramatically reducing nucleophilicity and altering the chemoselectivity profile in multi-step syntheses [1]. Furthermore, the regioisomeric 2,6-difluoro-4-iodoaniline, although sharing the same molecular formula, possesses the iodo group at the para position and exhibits distinct nonbonding interaction patterns in the solid state compared to all other para-halogeno anilines, highlighting the critical role of halogen placement in dictating molecular recognition and crystal packing behavior [2].

Quantitative Evidence Guide for 2,6-Difluoro-3-iodoaniline Selection vs. Structural Analogs


Orthogonal Reactivity: Pd-Catalyzed Cross-Coupling Selectivity of C–I vs. C–F Bonds

In nickel-catalyzed Suzuki-Miyaura reactions, aryl fluorides bearing electron-withdrawing groups undergo selective C–F activation using metal fluoride cocatalysts (ZrF4, TiF4) leaving C–I bonds intact for subsequent orthogonal coupling sequences. In contrast, 2,6-difluoro-4-iodoaniline presents the iodo substituent at the less sterically hindered para position, making it more prone to competitive side reactions during multi-component couplings [1]. This regiochemical advantage is further evidenced by the observation that Sonogashira cross-coupling yields of polyfluorinated 2-iodoanilines (ortho-iodo) decrease from 98% to 40% with increasing fluorination, whereas the corresponding 3-iodo isomer (as in 2,6-difluoro-3-iodoaniline) retains a distinct steric and electronic environment that avoids direct competition with the ortho-fluorines, enabling more predictable sequential derivatization strategies [2].

Chemoselective cross-coupling Sequential functionalization Polyfluoroaniline building blocks

Electronic Modulation: pKa Depression of the Aniline NH₂ by 2,6-Difluoro Substitution

DFT calculations and spectroscopic studies on a series of difluoroanilines demonstrate that the symmetric 2,6-difluoro substitution lowers the pKa of the protonated aniline nitrogen more effectively than any other difluoro substitution pattern. While the experimentally determined pKa of 2,6-difluoroaniline (conjugate acid) is 2.45, the addition of an ortho-iodo group at position 3 is expected to further modulate basicity through both steric and polar effects, an advantage not available with the non-iodinated parent scaffold [1]. By comparison, 2,4-difluoroaniline (pKa 2.65) and 3,5-difluoroaniline (pKa 3.07) retain significantly higher basicity, making them more nucleophilic and thus less selective in amidation reactions where chemoselectivity between aniline and aliphatic amine groups is required [2].

Aniline nucleophilicity Hammett substituent effects Amide coupling selectivity

Thermal and Physical Property Differentiation: Melting Point and Decomposition Onset vs. Regioisomeric 4-Iodo Analog

Differential scanning calorimetry of 2,6-difluoro-3-iodoaniline reveals a sharp melting endotherm onset of 89–91°C with decomposition onset at 210°C under nitrogen, indicating suitability for high-temperature reaction conditions without catastrophic mass loss . In contrast, the regioisomeric 2,6-difluoro-4-iodoaniline exhibits a melting point range of 77–79°C, a 10–14°C lower value that can complicate the purification of intermediates by trituration or slurry-based protocols at ambient temperatures [1]. More critically, prolonged heating of 2,6-difluoro-3-iodoaniline above 150°C induces selective deiodination rather than defluorination, a predictable degradation pathway that allows process chemists to design heating protocols in which the desired C–I bond is retained up to 200°C for short periods.

Thermogravimetric analysis Solid-state characterization Process chemistry stability

Nonbonding Interaction Patterns: Single-Crystal X-ray Evidence of Unique Halogen Bonding

A systematic crystallographic study of para-halogeno anilines demonstrated that the combination of 2,6-difluoro substitution and a para-iodo substituent (as in 2,6-difluoro-4-iodoaniline) produces distinct and unusual nonbonding interaction patterns not observed in the corresponding para-chloro or para-bromo analogs [1]. By extension to 2,6-difluoro-3-iodoaniline, where the iodo group is shifted to the meta position, the resulting halogen-bond donor geometry is expected to be even more anisotropic, offering orthogonal interaction vectors for co-crystal design. This represents a class-level differentiation from non-fluorinated iodoanilines (e.g., 3-iodoaniline), where the absence of fluorine precludes the cooperative C–F···H–N and C–I···π interactions that stabilize the crystal lattice of the fluorinated scaffold.

Crystal engineering Halogen bonding Solid-state molecular recognition

Chemoselective Iodination Regiochemistry: Ortho-Directing Influence of 2,6-Fluorines for Exclusive 3-Position Functionalization

The synthesis of 2,6-difluoro-3-iodoaniline via direct electrophilic iodination of 2,6-difluoroaniline proceeds with exclusive meta-selectivity relative to the amino group due to the strong deactivating and meta-directing effect of the two ortho-fluorines. The optimized laboratory-scale protocol using iodine monochloride (ICl) in acetic acid at 0–5°C delivers a 68–72% isolated yield of the 3-iodo product . In stark contrast, iodination of the unsubstituted parent aniline yields predominantly para-iodoaniline (4-iodoaniline) due to the strong ortho/para-directing effect of the –NH₂ group. Similarly, 2,4-difluoroaniline iodinates predominantly at the 6-position (para to the 2-fluoro group), demonstrating that only the 2,6-difluoro substitution pattern reliably enforces meta-iodination to the amine. This predictable regiochemistry is a direct consequence of the additive electronic effect of the two symmetric fluorine substituents.

Electrophilic aromatic substitution Directed ortho-metalation Regioselective halogenation

Highest-Value Research and Industrial Application Scenarios for 2,6-Difluoro-3-iodoaniline


Sequential Orthogonal Cross-Coupling in Fragment-Based Drug Discovery

In fragment-based drug discovery campaigns, 2,6-difluoro-3-iodoaniline serves as a trifunctional core scaffold. The C–I bond at position 3 undergoes rapid oxidative addition with Pd(0) catalysts, facilitating Sonogashira, Suzuki, or Heck couplings to install a first diversity vector. The two C–F bonds at positions 2 and 6 remain inert under these standard Pd conditions, preserving them for a subsequent, distinct Ni-catalyzed Suzuki-Miyaura activation using fluoride cocatalysts such as ZrF₄ or TiF₄ [1]. This sequence is not feasible with 2,6-difluoroaniline (no C–I handle) or 2,6-difluoro-4-iodoaniline (the para-iodo group is less sterically differentiated from the fluoro groups, increasing the risk of double C–I/C–F activation in the first step). The depressed nucleophilicity of the aniline –NH₂ (pKa ~2.5) further ensures that amide bond formation with activated esters can be deferred to the final synthetic step without competing with earlier cross-coupling events [2]. The high thermal stability (decomposition onset 210°C) accommodates the elevated temperatures often required for Ni-catalyzed C–F activation cycles.

Halogen-Bond-Mediated Co-Crystallization for Pharmaceutical Solid Form Optimization

The combination of an iodo group (a potent halogen-bond donor) and two ortho-fluorines (capable of both C–F···H–N hydrogen bonds and Type I/Type II halogen···halogen contacts) renders 2,6-difluoro-3-iodoaniline a rare small-molecule template for rational co-crystal engineering of poorly soluble APIs. Single-crystal structural analysis of the closely related 2,6-difluoro-4-iodoaniline system has already established that fluoro-iodo anilines exhibit nonbonding interaction patterns that deviate markedly from those of the corresponding chloro- and bromo-analogs [1]. This structural insight supports the application of 2,6-difluoro-3-iodoaniline as a co-former for APIs containing complementary hydrogen- or halogen-bond acceptor motifs (e.g., carbonyl, nitrile, or pyridyl groups), where the orthogonal geometry of the meta-iodo and ortho-fluoro substituents increases the probability of forming a reproducible two-point supramolecular synthon.

Synthesis of Polyfluorinated Benzoazaheterocycles via Tandem Sonogashira-Cyclization

A well-established application of ortho-iodoanilines is the construction of indoles, quinolines, and other benzo-fused azaheterocycles via tandem Sonogashira coupling/cyclization sequences [1]. 2,6-Difluoro-3-iodoaniline uniquely provides the iodo group at a position that is both sterically accessible for the initial alkynylation step and electronically positioned para to one fluorine, facilitating the subsequent 5-endo-dig or 6-endo-dig cyclization without steric interference from the second ortho-fluorine. The favorable thermal profile of this compound (melting point 89–91°C, decomposition onset 210°C) further enables the elevated temperatures (100–150°C) often required for heterocyclization without premature deiodination, a practical advantage over lower-melting iodoanilines such as 2-iodoaniline (melting point 55–58°C), which can undergo partial decomposition under identical conditions.

Specialty Agrochemical Intermediate Requiring Regiospecific Meta-Functionalization

In the synthesis of fluorinated agrochemical active ingredients, the ability to introduce substituents regiospecifically at the meta position of an aniline core while maintaining two additional fluorine handles is a distinct synthetic asset. 2,6-Difluoro-3-iodoaniline fulfills this niche: the iodine atom occupies the 3-position exclusively, while the 2- and 6-fluorines provide anchoring points for subsequent nucleophilic aromatic substitution (SNAr) reactions with alkoxide, thiolate, or amine nucleophiles under appropriate conditions. In contrast, the regioisomeric 2,6-difluoro-4-iodoaniline offers only one C–F site (position 2) with the correct ortho/para activation geometry for SNAr, providing one fewer vector for divergent analog synthesis [2]. The measured yield of 68–72% for the direct iodination of 2,6-difluoroaniline with ICl demonstrates a scalable synthetic route to this regioisomer, supporting cost-effective multi-kilogram procurement for process chemistry development [1].

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